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molecular formula C6H11NSSi B1302789 5-Trimethylsilylthiazole CAS No. 79265-36-4

5-Trimethylsilylthiazole

Cat. No. B1302789
M. Wt: 157.31 g/mol
InChI Key: BFCGWRVEKWHDGG-UHFFFAOYSA-N
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Patent
US05378721

Procedure details

15.7 g of 4-cyanobenzaldehyde and 9.1 g of caesium fluoride are added to a solution of 9.4 g of 5-trimethylsilylthiazole in 0.56 l of THF, and the mixture is heated under reflux for 16 hours. The solid material is filtered off and the solvent is concentrated. Column chromatography (SiO2, hexane/ethyl acetate 1:2) yields first (a) 5-(4-cyanobenzoyl)-thiazole [Rf hexane/ethyl acetate 1:2)=0.65], m.p. (after crystallisation from ethyl acetate) 181°-182°; 1H-NMR (CDCl3): δ (ppm)=8.88 and 8 (m,4H), 8.36 (s,1H), 9.14 (s,1H), and then (b)4-(α-hydroxy-5-thiazolylmethyl)-benzonitrile [Rf (hexane/ethyl acetate 1:2)=0.35], m.p. (after crystallisation from toluene) 115°-117°; 1H-NMR (CDCl3): δ (ppm)=3.05 (d,1H), 6.2 (d,1H), 7.58 and 7.7 (m,4H), 7.73 (s,1H), 8.78 (s,1H).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#[N:2].[F-].[Cs+].C[Si](C)(C)[C:15]1SC=[N:17][CH:16]=1>C1COCC1>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]([C:3]2[CH:10]=[CH:9][C:15]([C:16]#[N:17])=[CH:5][CH:4]=2)=[O:8])=[CH:5][CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
9.1 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
9.4 g
Type
reactant
Smiles
C[Si](C1=CN=CS1)(C)C
Name
Quantity
0.56 L
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solid material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)C2=CC=C(C=C2)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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